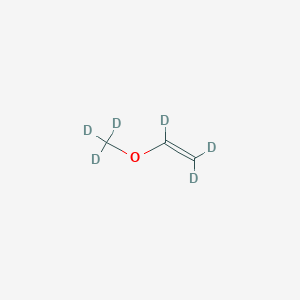
Octadecyl methanesulfonate
Übersicht
Beschreibung
Octadecyl methanesulfonate: is an organic compound belonging to the class of methanesulfonates. It is also known as octadecyl mesylate or stearyl mesylate. This compound is characterized by the presence of an octadecyl group (a long-chain alkyl group with 18 carbon atoms) attached to a methanesulfonate group. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecyl methanesulfonate can be synthesized through the reaction of octadecanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
CH3SO2Cl+C18H37OH→CH3SO2OC18H37+HCl
In this reaction, methanesulfonyl chloride (CH₃SO₂Cl) reacts with octadecanol (C₁₈H₃₇OH) to form this compound (CH₃SO₂OC₁₈H₃₇) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecyl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution: this compound can react with nucleophiles such as halides, amines, and thiols to form corresponding substituted products.
Reduction: The methanesulfonate group can be reduced to form octadecanol.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form octadecanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone, ammonia (NH₃) in ethanol, or thiols in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions.
Major Products Formed:
Nucleophilic Substitution: Octadecyl iodide, octadecylamine, octadecyl thiol.
Reduction: Octadecanol.
Hydrolysis: Octadecanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of long-chain alkyl derivatives. It is also employed in the synthesis of surfactants and emulsifiers.
Biology: In biological research, this compound is used to modify the surface properties of biomolecules and nanoparticles. It is also used in the preparation of lipid-based drug delivery systems.
Medicine: this compound has potential applications in drug formulation and delivery. It is used to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and antistatic agent. It is also employed in the production of lubricants and coatings .
Wirkmechanismus
The mechanism of action of octadecyl methanesulfonate is primarily based on its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This property is exploited in various applications, including organic synthesis and drug delivery.
Molecular Targets and Pathways:
Nucleophilic Sites: this compound targets nucleophilic sites such as amines, thiols, and hydroxyl groups on biomolecules.
Pathways: The compound can modify the surface properties of biomolecules and nanoparticles, affecting their interactions and stability
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic Acid: Methanesulfonic acid (CH₃SO₃H) is a related compound with similar chemical properties.
Ethyl Methanesulfonate: Ethyl methanesulfonate (CH₃SO₂OC₂H₅) is another alkyl methanesulfonate used as an alkylating agent in mutagenesis studies.
Uniqueness: Octadecyl methanesulfonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring surface modification and the preparation of hydrophobic derivatives. Its ability to act as an alkylating agent while providing hydrophobic characteristics sets it apart from other methanesulfonates and tosylates .
Eigenschaften
IUPAC Name |
octadecyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLQZXBTKKRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953180 | |
| Record name | Octadecyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31081-59-1 | |
| Record name | Methanesulfonic acid, octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031081591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















